molecular formula C13H7ClF2O B1334094 3-Chloro-3',5'-difluorobenzophenone CAS No. 746651-98-9

3-Chloro-3',5'-difluorobenzophenone

Cat. No. B1334094
M. Wt: 252.64 g/mol
InChI Key: QXIUPPISZOSNEK-UHFFFAOYSA-N
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Description

The compound 3-Chloro-3',5'-difluorobenzophenone is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound . For instance, the synthesis and properties of related compounds such as 3,5-Bis(4-fluorobenzoyl)phenol and 3-Chloro-2,4,5-trifluorobenzoic acid are discussed, which share some structural similarities with 3-Chloro-3',5'-difluorobenzophenone, such as the presence of fluorine atoms and a benzoyl group .

Synthesis Analysis

The synthesis of related compounds involves polycondensation reactions and chlorination steps. For example, 3,5-Bis(4-fluorobenzoyl)phenol was synthesized through polycondensation under various reaction conditions, leading to the formation of cyclic hyperbranched poly(ether ketone)s with low molecular weights . Similarly, 3-Chloro-2,4,5-trifluorobenzoic acid was prepared by chlorinating 3-amino-2,4,5-trifluorobenzoic acid . These methods suggest that the synthesis of 3-Chloro-3',5'-difluorobenzophenone could also involve halogenation and condensation reactions.

Molecular Structure Analysis

The molecular structure of related compounds shows that the carboxyl group in 3-Chloro-2,4,5-trifluorobenzoic acid is twisted relative to the benzene ring, indicating that there may be steric hindrance or electronic effects influencing the molecular conformation . This information can be extrapolated to predict that the molecular structure of 3-Chloro-3',5'-difluorobenzophenone may also exhibit certain conformational features due to the presence of substituents on the benzene rings.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 3-Chloro-3',5'-difluorobenzophenone. However, the synthesis of related compounds involves reactions such as polycondensation and chlorination, which could also be relevant for the chemical reactions of 3-Chloro-3',5'-difluorobenzophenone . Additionally, the presence of halogen atoms in the compound suggests that it may undergo nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Chloro-3',5'-difluorobenzophenone are not directly reported, the properties of structurally similar compounds can provide some insights. For instance, the low molecular weights observed in the polycondensation products of 3,5-Bis(4-fluorobenzoyl)phenol suggest that the compound may also have a relatively low molecular weight if it undergoes similar reactions . The crystal structure of 3-Chloro-2,4,5-trifluorobenzoic acid, with its centrosymmetric carboxylic acid dimers, indicates that 3-Chloro-3',5'-difluorobenzophenone may also form specific intermolecular interactions, affecting its crystallinity and melting point .

Scientific Research Applications

1. Synthesis and Characterization in Chemistry

3-Chloro-3',5'-difluorobenzophenone has been utilized in various synthetic and characterization studies in chemistry. For instance, it has been used in the preparation of new fluorine-containing derivatives, as seen in the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives from corresponding bis(chloro-nitrophenyl)disulfides. These derivatives demonstrate the role of fluorine-containing, electron-withdrawing substituents in activating the halogen substituent towards nucleophilic attack (Sipyagin et al., 2004).

2. Applications in Polymer Science

The compound is significant in the field of polymer science, particularly in the synthesis of organosoluble and light-colored polyimides. Studies have shown that incorporating 3-Chloro-3',5'-difluorobenzophenone into polyimides can significantly influence their solubility, thermal stability, and optical properties. This is evident in research involving the synthesis of fluorinated polyimides, where the structural modification with such compounds has led to polymers with desirable properties for various industrial applications (Jang et al., 2007).

3. Use in Advanced Material Research

Advanced materials research often employs 3-Chloro-3',5'-difluorobenzophenone for the synthesis of high-performance materials. For example, research in the development of fluorinated phthalazinone monomers for use in polycondensation reactions showcases the compound's significance. Such studies underscore its role in creating materials with excellent solubility and thermal properties, suitable for applications in engineering plastics and membrane materials (Xiao et al., 2003).

properties

IUPAC Name

(3-chlorophenyl)-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIUPPISZOSNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373905
Record name 3-Chloro-3',5'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-3',5'-difluorobenzophenone

CAS RN

746651-98-9
Record name (3-Chlorophenyl)(3,5-difluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=746651-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-3',5'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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